
N'-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is a chemical compound that features a sulfonyl group attached to a 4-chlorophenyl ring, along with a diphenylformimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide typically involves multi-step reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with N,N-diphenylformimidamide under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: This compound also features a sulfonyl group attached to a chlorophenyl ring and has similar biological activities.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl-chlorophenyl moiety and are studied for their antimicrobial properties.
Uniqueness
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the sulfonyl and diphenylformimidamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C19H15ClN2O2S |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)sulfonyl-N,N-diphenylmethanimidamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-11-13-19(14-12-16)25(23,24)21-15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H/b21-15+ |
Clé InChI |
SWNUEZGNVSMDSG-RCCKNPSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


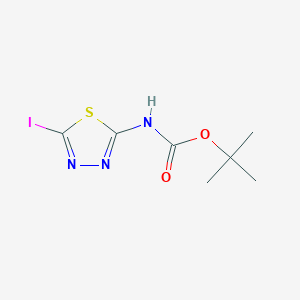
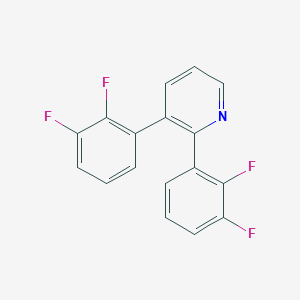
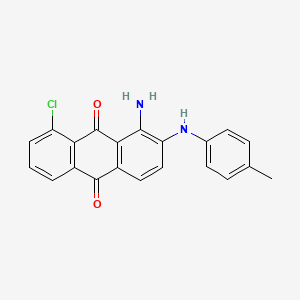
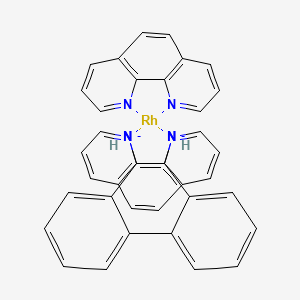
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)

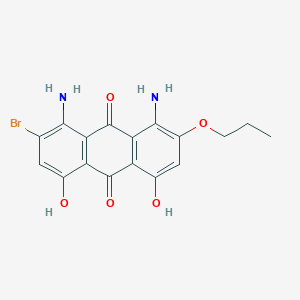

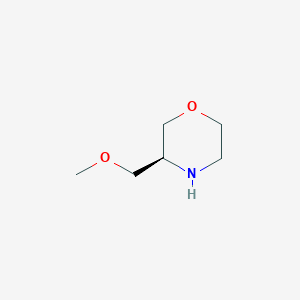
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
